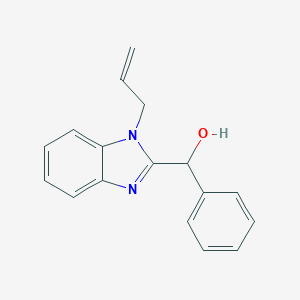

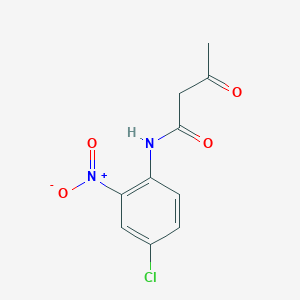

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is a chemical compound with the linear formula C13H8ClN3O5 . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

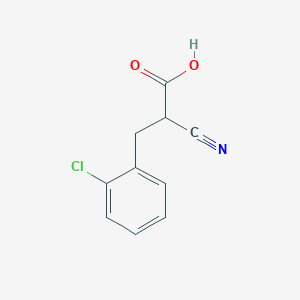

Molecular Structure Analysis

The molecular structure of “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is represented by the linear formula C13H8ClN3O5 . The molecular weight of this compound is 321.679 .Physical And Chemical Properties Analysis

The molecular weight of “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is 321.679 . For a similar compound, “2-Chloro-N-(4-nitrophenyl)acetamide”, the molecular weight is 214.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

Comprehensive Analysis of “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide”

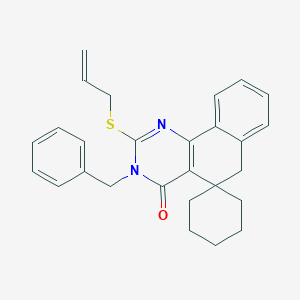

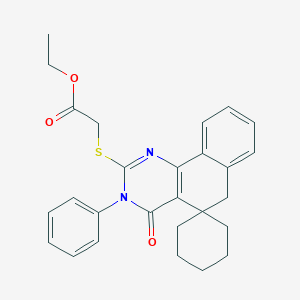

Synthesis of Domperidone

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide: is utilized in the synthesis of domperidone , a medication primarily used to treat nausea and vomiting . The compound serves as an intermediate in the coupling reaction of two benzimidazolone derivatives, which are essential for the formation of domperidone. This process highlights the compound’s role in the pharmaceutical industry for creating drugs that address gastrointestinal issues.

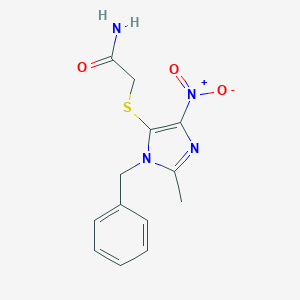

Antimicrobial and Antiproliferative Agents

Research has explored the use of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide derivatives as potential antimicrobial and antiproliferative agents . These derivatives have shown promise in combating drug resistance by pathogens and cancerous cells, indicating the compound’s significance in developing new treatments for infections and cancer.

Nonlinear Optical (NLO) Applications

The structural properties of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide make it suitable for third-order nonlinear optical (NLO) applications . These applications involve examining nonlinear refraction and absorption, which are critical in the development of optical devices like modulators and switches.

Chemical Research and Development

As a rare and unique chemical, N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is provided to early discovery researchers . It is used in various stages of chemical research and development, from initial studies to the creation of new compounds with novel properties.

Molecular Modelling

The compound’s molecular structure allows for extensive molecular modelling studies . These studies can predict the behavior of the compound in different environments and interactions, aiding in the design of drugs with specific target actions.

Synthetic Methodology Insights

The methods used to synthesize N-(4-chloro-2-nitrophenyl)-3-oxobutanamide can offer insights into the development of new synthetic strategies . Understanding the advantages and drawbacks of these methodologies can lead to more efficient and selective synthesis processes for related compounds.

Pharmacological Activity Studies

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide: and its derivatives are studied for their pharmacological activities . These studies help in understanding the compound’s mechanism of action and its potential therapeutic effects.

Propriétés

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-8-3-2-7(11)5-9(8)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMIREBDPKVUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385182 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34797-69-8 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)